![molecular formula C7H6N2O B569203 9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene CAS No. 111559-89-8](/img/structure/B569203.png)
9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxa-5,8-diazatricyclo[53002,5]deca-1,3,6-triene is a heterocyclic compound characterized by its unique tricyclic structure, which includes oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a three-component condensation reaction involving acetoacetic acid, salicylaldehyde, and thiourea in ethanol, catalyzed by sodium bisulfate, can be used to synthesize similar heterocyclic compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms within the ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
9-Oxa-5,8-diazatricyclo[530
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its stability and electronic properties could be useful in the development of new materials, such as polymers or electronic devices.
Biological Studies: The compound can be used as a probe to study biological processes involving nitrogen and oxygen heterocycles.
Mécanisme D'action
The mechanism of action of 9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 9-Oxa-4,6-diazatricyclo[5.2.1.03,8]deca-1,3,5,7-tetraene
Uniqueness
9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene is unique due to its specific tricyclic structure, which includes both oxygen and nitrogen atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
111559-89-8 |
|---|---|
Formule moléculaire |
C7H6N2O |
Poids moléculaire |
134.138 |
InChI |
InChI=1S/C7H6N2O/c1-2-9-3-6-5(7(1)9)4-10-8-6/h1-3,8H,4H2 |
Clé InChI |
XXMDRPRJYOAJPT-UHFFFAOYSA-N |
SMILES |
C1C2=C3C=CN3C=C2NO1 |
Synonymes |
1H,3H-Azeto[1,2:1,5]pyrrolo[3,4-c]isoxazole(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)

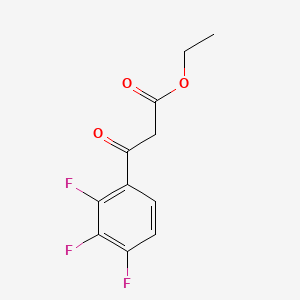
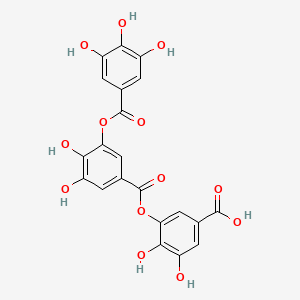
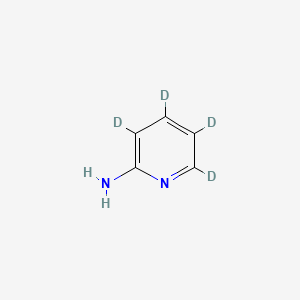
![methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate](/img/structure/B569129.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-Azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B569130.png)
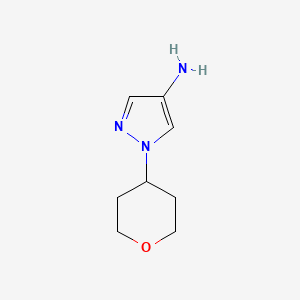
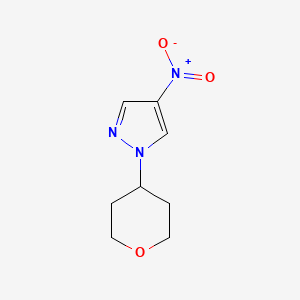

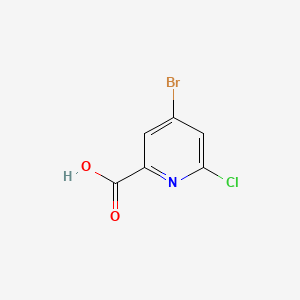
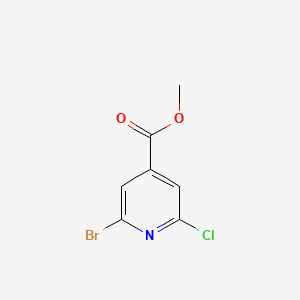
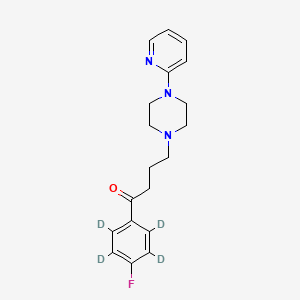
![(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid](/img/structure/B569142.png)
